Cas no 1361738-24-0 (3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine)

3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine
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- Inchi: 1S/C8H5F3N2O/c1-5-2-3-13-7(6(5)4-12)14-8(9,10)11/h2-3H,1H3
- InChI Key: RHCPVWFOZXNTEO-UHFFFAOYSA-N
- SMILES: FC(OC1C(C#N)=C(C)C=CN=1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 245
- XLogP3: 2.5
- Topological Polar Surface Area: 45.9
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A026002800-250mg |
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine |
1361738-24-0 | 97% | 250mg |
652.80 USD | 2021-06-08 | |
Alichem | A026002800-1g |
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine |
1361738-24-0 | 97% | 1g |
1,814.40 USD | 2021-06-08 | |
Alichem | A026002800-500mg |
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine |
1361738-24-0 | 97% | 500mg |
1,048.60 USD | 2021-06-08 |
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine Related Literature
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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2. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
Additional information on 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine
Professional Introduction to 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1361738-24-0)
3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine, with the chemical identifier CAS No. 1361738-24-0, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic molecule features a pyridine core substituted with a cyano group, a methyl group, and a trifluoromethoxy group. The unique combination of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The structure of 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine contributes to its reactivity and utility in drug discovery. The cyano group (-CN) is known for its ability to participate in nucleophilic addition reactions, while the methyl group (-CH₃) can influence electronic distribution and steric effects. The trifluoromethoxy group (-OCHF₃) introduces electron-withdrawing inductive effects and resonance stabilization, which can modulate the compound's pharmacokinetic properties. These features make it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity.
In recent years, there has been growing interest in fluorinated pyridines due to their favorable pharmacological properties. The presence of fluorine atoms in pharmaceuticals is often associated with improved metabolic stability, lipophilicity, and binding affinity to biological targets. Research has demonstrated that fluorinated pyridines can serve as key structural elements in the development of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, studies have shown that trifluoromethoxy-substituted pyridines exhibit promising activity against certain enzymes implicated in cancer progression.
The synthesis of 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic substitution reactions on halogenated pyridines, followed by functional group transformations such as cyanation and methylation. Advanced techniques like palladium-catalyzed cross-coupling reactions have also been employed to construct the desired framework efficiently. The use of modern spectroscopic methods, including NMR and mass spectrometry, ensures the accurate characterization of the compound throughout the synthetic process.
The biological activity of 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine has been explored in several preclinical studies. Its derivatives have shown potential as inhibitors of target proteins involved in signal transduction pathways relevant to neurological disorders and metabolic diseases. For example, modifications at the cyano and trifluoromethoxy positions have been found to enhance binding interactions with specific enzymes, leading to increased efficacy in vitro. These findings highlight the compound's significance as a building block for novel therapeutic agents.
The agrochemical industry has also recognized the value of this compound due to its structural features that can contribute to pest resistance management. Pyridine derivatives are widely used in crop protection chemicals due to their ability to interact with biological systems at low concentrations. The incorporation of electron-withdrawing groups like the cyano and trifluoromethoxy substituents can improve the bioactivity of agrochemicals by enhancing their lipophilicity and stability under environmental conditions.
The development of new synthetic methodologies for 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine continues to be an area of active research. Innovations in catalytic systems and green chemistry principles have enabled more sustainable production processes, reducing waste generation and energy consumption. These advancements are crucial for meeting the increasing demand for high-quality intermediates in pharmaceutical manufacturing while minimizing environmental impact.
In conclusion, 3-Cyano-4-methyl-2-(trifluoromethoxy)pyridine (CAS No. 1361738-24-0) represents a versatile compound with broad applications across multiple industries. Its unique structural attributes make it a valuable tool for synthetic chemists and biologists alike, offering opportunities for innovation in drug discovery and crop protection technologies. As research progresses, further insights into its potential applications will continue to emerge, solidifying its role as a key intermediate in modern chemical biology.
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